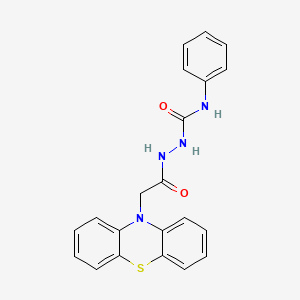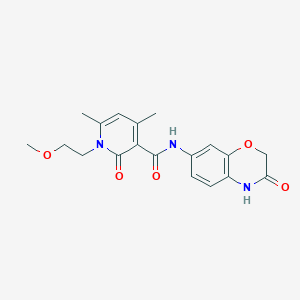
N-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinecarboxamide core, substituted with methoxyethyl, dimethyl, and benzoxazinyl groups, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridinecarboxamide core, followed by the introduction of the methoxyethyl, dimethyl, and benzoxazinyl groups through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would be essential in developing sustainable production methods.
化学反応の分析
Types of Reactions
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The methoxyethyl, dimethyl, and benzoxazinyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activities could be explored for developing new therapeutic agents, particularly in areas such as cancer, inflammation, and infectious diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
作用機序
The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the compound’s modifications.
類似化合物との比較
Similar Compounds
N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide:
Uniqueness
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl and dimethyl substitutions, along with the pyridinecarboxamide core, differentiate it from other similar compounds and may result in unique interactions with biological targets.
特性
分子式 |
C19H21N3O5 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H21N3O5/c1-11-8-12(2)22(6-7-26-3)19(25)17(11)18(24)20-13-4-5-14-15(9-13)27-10-16(23)21-14/h4-5,8-9H,6-7,10H2,1-3H3,(H,20,24)(H,21,23) |
InChIキー |
YTNCATZQLMYTCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2=CC3=C(C=C2)NC(=O)CO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B15282618.png)
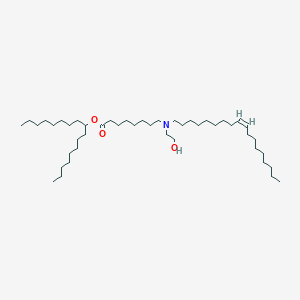
![2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B15282629.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282639.png)
![2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid](/img/structure/B15282646.png)
![1-(2-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282649.png)
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B15282667.png)
![Methyl 4-(methylsulfanyl)-2-({[2,4,6-tris(1-methylethyl)phenyl]sulfonyl}amino)butanoate](/img/structure/B15282671.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide](/img/structure/B15282676.png)
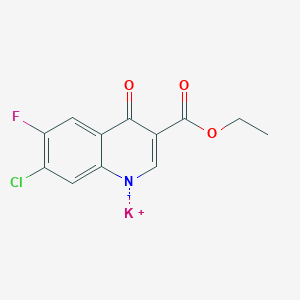

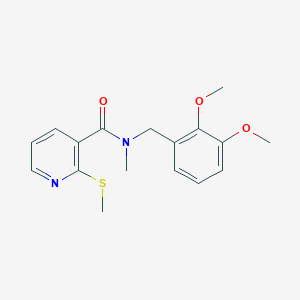
![6-(3-Chloro-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282711.png)
